molecular formula C22H23ClN4O2 B2969289 N-(3-chlorophenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251638-45-5

N-(3-chlorophenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2969289
CAS No.: 1251638-45-5
M. Wt: 410.9
InChI Key: MVLICHKHIYPCNA-UHFFFAOYSA-N
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Description

This compound features a 3-chlorophenylacetamide core linked to a piperidine ring substituted with a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl group. The piperidine moiety may improve solubility and bioavailability compared to simpler alkyl chains .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-15-5-7-16(8-6-15)21-25-22(29-26-21)17-9-11-27(12-10-17)14-20(28)24-19-4-2-3-18(23)13-19/h2-8,13,17H,9-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLICHKHIYPCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A piperidine ring.
  • An oxadiazole moiety, known for various biological activities.
  • A chlorophenyl group contributing to its chemical properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds are comparable to established antibiotics like gentamicin .

Anticancer Activity

Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For example:

  • A related compound increased p53 expression and activated caspase-3 in MCF-7 breast cancer cells, indicating a potential mechanism for anticancer activity .
  • In vitro evaluations showed IC50 values in the micromolar range against various cancer cell lines, suggesting significant cytotoxic effects .

The proposed mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis; thus, its inhibition can lead to impaired cell proliferation .
  • Hydrophobic Interactions : Molecular docking studies suggest strong interactions between the compound's aromatic rings and amino acid residues of target proteins, similar to known drugs like Tamoxifen .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of oxadiazole derivatives against multiple bacterial strains. The results showed that compounds with piperidine moieties had enhanced activity compared to their counterparts without this structure .
  • Cancer Cell Line Testing : Another study focused on the anticancer properties of oxadiazole derivatives against MCF-7 and HeLa cell lines. The most active compounds exhibited IC50 values as low as 0.65 µM against MCF-7 cells, indicating potent anticancer activity .

Data Tables

Biological ActivityCompound StructureMIC/IC50 ValuesReference
Antibacterial1,3,4-Oxadiazole Derivative1.56 µg/mL (S. aureus)
AnticancerOxadiazole with Piperidine0.65 µM (MCF-7)
AntimalarialOxadiazole DerivativeComparable to chloroquine

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Oxadiazole-Containing Acetamides

a) N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide
  • Structure : Lacks the piperidine ring, with the oxadiazole directly attached to the acetamide.
  • Key Differences : Absence of piperidine reduces conformational flexibility and may limit blood-brain barrier penetration compared to the target compound.
b) 5PAM523 (5-fluoro-2-{3-[(3S,6R)-1-[(4-fluorophenyl)carbonyl]-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine)
  • Structure : Shares the oxadiazole-piperidine motif but includes a fluorophenyl-pyridine group.
  • Activity : Reported as a positive allosteric modulator of mGlu5 receptors, highlighting the role of piperidine-oxadiazole hybrids in neuropharmacology .
c) N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide
  • Structure : Replaces p-tolyl with 3-fluorophenyl on the oxadiazole.
  • Key Differences : Fluorine’s electron-withdrawing effect may reduce lipophilicity but improve metabolic stability.
  • Activity : Fluorinated analogs often exhibit enhanced target selectivity due to altered electronic properties .

Thiazolidinedione Derivatives

a) (Z)-N-(3-Chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (Compound 74)
  • Structure : Features a thiazolidinedione core instead of oxadiazole.
  • Activity: Inhibits nitric oxide (NO) production in macrophages (IC50 = 45.6 µM), comparable to aspirin (IC50 = 3.0 mM) but less potent than advanced oxadiazole derivatives.
  • Key Differences : Thiazolidinediones are prone to metabolic degradation, whereas oxadiazoles in the target compound may confer greater stability .

Piperidine-Linked Heterocycles

a) Brezivaptan (2-[3-(3-chlorophenyl)-1-{4-[2-(morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide)
  • Structure : Shares the 3-chlorophenylacetamide group but incorporates a triazole-morpholine scaffold.
  • Activity : Vasopressin receptor antagonist, demonstrating the versatility of chlorophenyl-acetamides in targeting G protein-coupled receptors (GPCRs).
  • Key Differences : The target compound’s oxadiazole-piperidine system may offer distinct pharmacokinetic profiles, such as longer half-life .

Structure-Activity Relationship (SAR) Insights

  • Piperidine Role: Enhances solubility and membrane permeability compared to non-cyclic substituents (e.g., ethyl or allyl groups in –10).
  • Oxadiazole vs. Thiazolidinedione: Oxadiazoles improve metabolic stability and hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., iNOS, COX-2).
  • Substituent Effects: p-Tolyl (target compound): Balances lipophilicity and steric bulk for optimal receptor binding.

Comparative Data Table

Compound Name Core Structure Key Substituents Reported Activity/IC50 Reference
Target Compound Oxadiazole-piperidine p-Tolyl, 3-chlorophenyl N/A (inferred stability)
Compound 74 (Thiazolidinedione) Thiazolidinedione Phenoxy, 3-chlorophenyl NO inhibition: IC50 = 45.6 µM
5PAM523 Oxadiazole-piperidine-pyridine Fluorophenyl, pyridine mGlu5 receptor modulation
Brezivaptan Triazole-morpholine 3-Chlorophenyl, morpholine Vasopressin receptor antagonism

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